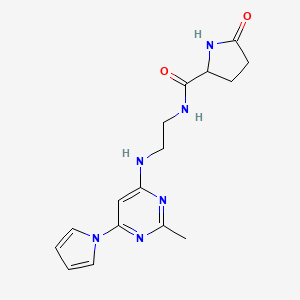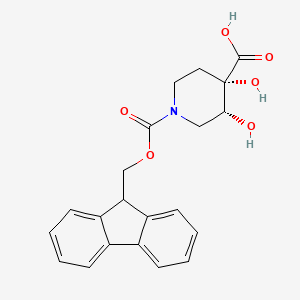
(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a piperidine ring substituted with hydroxyl and carboxylic acid groups, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is often constructed through a cyclization reaction involving a suitable precursor, such as a dihydropyridine derivative.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 3 and 4 can be introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced through a reaction with Fmoc chloride in the presence of a base, such as triethylamine, to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperidine, triethylamine, Fmoc chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amines and subsequent functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid is used as an intermediate in the synthesis of complex molecules. Its Fmoc-protected amine group allows for selective deprotection and functionalization, making it a valuable building block in peptide synthesis and combinatorial chemistry.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features enable it to mimic natural substrates, providing insights into biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmacologically active compounds, including enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The hydroxyl and carboxylic acid groups contribute to its binding affinity and specificity, enabling it to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(2S,3R,4S,5S,6S)-2-(2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(hydroxymethyl)phenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Another compound with Fmoc protection and multiple hydroxyl groups, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups. These features provide it with distinct reactivity and binding properties, making it a valuable tool in various scientific disciplines.
Propiedades
IUPAC Name |
(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-18-11-22(10-9-21(18,27)19(24)25)20(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,23,27H,9-12H2,(H,24,25)/t18-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREQNTPEUDBQQO-NQIIRXRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(C(=O)O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@]1(C(=O)O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
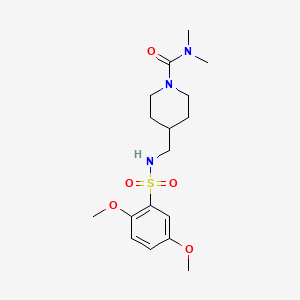
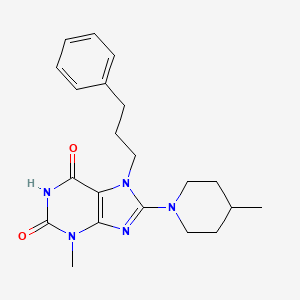
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)


![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-difluorophenyl)ethanediamide](/img/structure/B2800690.png)

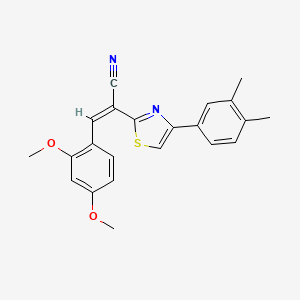
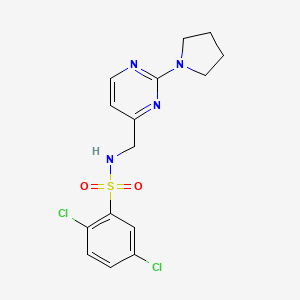
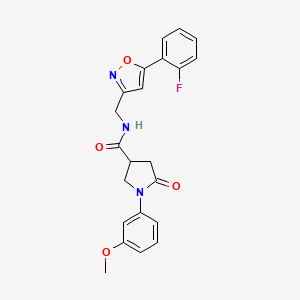
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
![1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea](/img/structure/B2800701.png)
